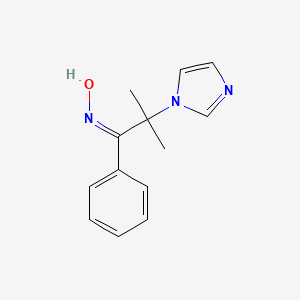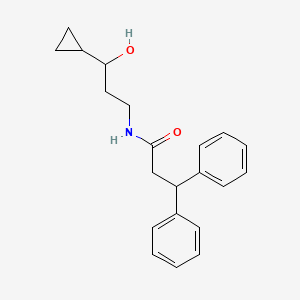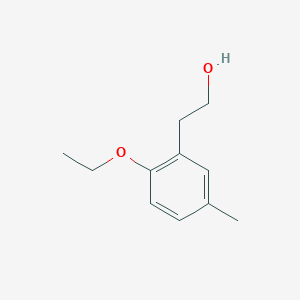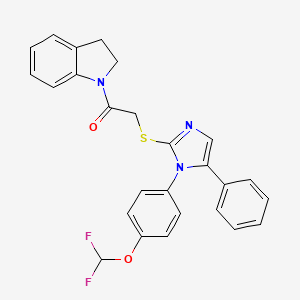
1-(Hydroxyimino)-2-imidazolyl-2-methyl-1-phenylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pressure .Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity with other compounds and its stability under various conditions .Physical and Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and spectral properties .Scientific Research Applications
Corrosion Inhibition
1-(Hydroxyimino)-2-imidazolyl-2-methyl-1-phenylpropane and its derivatives demonstrate significant potential as corrosion inhibitors for metals, particularly copper, in acidic environments. Research by Gašparac, Martin, and Stupnišek-lisac (2000) on imidazole derivatives revealed their effectiveness in reducing copper corrosion rates in hydrochloric acid solutions. The study highlighted that certain imidazole derivatives, such as 1-(p-tolyl)-4-methylimidazole, exhibited superior inhibitory efficiency. Activation energy measurements and adsorption behavior analysis suggested these compounds function through a physical adsorption mechanism on the copper surface, hinting at a similar potential role for the hydroxyimino-imidazolyl-phenylpropane compound (Gašparac, Martin, & Stupnišek-lisac, 2000).
Ionic Liquids and Green Chemistry
The synthesis and application of ionic liquids derived from imidazole compounds, as explored by Holbrey, Turner, Reichert, and Rogers (2003), offer insights into the potential use of this compound in developing new, environmentally benign solvents and catalysts. Their work demonstrated the atom-efficient synthesis of hydroxyl-functionalized imidazolium cations, which could inform similar approaches with hydroxyimino-imidazolyl-phenylpropane derivatives for creating ionic liquids with unique properties, such as increased hydrophilicity and the ability to form liquid-liquid biphases (Holbrey, Turner, Reichert, & Rogers, 2003).
Pharmaceutical Chemistry
In pharmaceutical chemistry, the manipulation of imidazole rings, as seen in the work of Jasiński, Mlostoń, Linden, and Heimgartner (2008), provides a template for synthesizing new compounds with potential biological activities. They demonstrated the synthesis of optically active 1H-imidazole 3-oxides from a-amino acid methyl esters, suggesting that derivatives of this compound could be explored for creating novel bioactive molecules or intermediates in drug synthesis (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).
Polymer Chemistry
Imidazole compounds play a crucial role in polymer chemistry as curing agents and intermediates. Ooi, Cook, Simon, and Such (2000) studied the curing mechanisms and kinetics of diglycidyl ether of bisphenol A using various imidazole curing agents, which underscores the utility of hydroxyimino-imidazolyl-phenylpropane derivatives in developing new materials with enhanced properties, such as thermal stability and mechanical strength (Ooi, Cook, Simon, & Such, 2000).
Environmental Chemistry
Research on the alkaline stability of imidazolium-based anion-exchange membranes (AEMs) by Lin, Dong, Li, Si, Gu, and Yan (2013) highlights the importance of imidazole derivatives in environmental applications. Their findings on the enhanced stability of C2-substituted imidazolium salts suggest that this compound could be similarly modified to improve the performance of AEMs for water purification, electrolysis, and energy conversion processes (Lin, Dong, Li, Si, Gu, & Yan, 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(NZ)-N-(2-imidazol-1-yl-2-methyl-1-phenylpropylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-13(2,16-9-8-14-10-16)12(15-17)11-6-4-3-5-7-11/h3-10,17H,1-2H3/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXOEINQXFOOHL-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=NO)C1=CC=CC=C1)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C(=N\O)/C1=CC=CC=C1)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B2670904.png)


![5-Chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde](/img/structure/B2670907.png)

![ethyl (2Z)-2-({2-[(Z)-benzoyl]-3-oxo-3-phenylprop-1-en-1-yl}amino)-3-(dimethylamino)prop-2-enoate](/img/structure/B2670912.png)
![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2670913.png)

![6-(Methoxymethyl)-3-[(2-methylphenyl)methyl]-2-pyrrolidin-1-ylpyrimidin-4-one](/img/structure/B2670917.png)

![(6-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B2670919.png)
